molecular formula C7H5F3N2O2 B8096753 6-Hydroxy-4-(trifluoromethyl)nicotinamide CAS No. 1806317-11-2

6-Hydroxy-4-(trifluoromethyl)nicotinamide

Cat. No. B8096753
CAS RN: 1806317-11-2
M. Wt: 206.12 g/mol
InChI Key: JZASIHOQMPWGMF-UHFFFAOYSA-N
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Description

6-Hydroxy-4-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C7H5F3N2O2 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxy-4-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-4-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Oxidative Metabolism

    Nicotinamide, a component of 6-Hydroxy-4-(trifluoromethyl)nicotinamide, has been shown to inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase. This indicates its potential in studying and possibly regulating oxidative metabolism in liver microsomes (Schenkman, Ball, & Estabrook, 1967).

  • Role in Drug Metabolism

    Nicotinamide affects the metabolism of various drugs by liver microsomes, altering the mechanism of inhibition. This highlights its importance in pharmacological studies related to drug metabolism (Sasame & Gillette, 1970).

  • Metabolite Identification

    It has been found as a metabolite in urine after the administration of nicotinamide or nicotinic acid in rats, indicating its role in the metabolic pathway of these compounds (Lee, Gholson, & Raica, 1969).

  • Synthesis of Ligand Materials

    The compound has been synthesized for use as ligand materials in blue phosphorescent OLED dopants, demonstrating its application in materials science (Zhou Yuyan, 2014).

  • Use in Fluorescent Analogs

    Nicotinamide can be used to create fluorescent analogs, like nicotinamide 1,N(6)-ethenoadenine dinucleotide, which are valuable in biochemical and biophysical studies (Barrio, Secrist, & Leonard, 1972).

  • Study of Teratogenesis

    Research on nicotinamide analogs, such as 6-aminonicotinamide, offers insights into teratogenesis, particularly in relation to energy exchange reactions and mucopolysaccharide synthesis (Overman, Seegmiller, & Runner, 1972).

  • Solubility Enhancement in Pharmaceutical Formulations

    Nicotinamide has been used to enhance the solubility of poorly water-soluble anti-cancer agents, indicating its significance in pharmaceutical formulations (Truelove, Bawarshi-Nassar, Chen, & Hussain, 1984).

  • Transdermal Drug Delivery

    Studies have shown that nicotinamide can enhance the transdermal delivery of drugs, which is crucial for skin care and treatment of skin-related disorders (Kitaoka, Nguyen, & Goto, 2021).

properties

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-5(13)12-2-3(4)6(11)14/h1-2H,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZASIHOQMPWGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044190
Record name 1,6-Dihydro-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1806317-11-2
Record name 1,6-Dihydro-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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